molecular formula C11H15I B6164651 2-ethyl-4-iodo-1-(propan-2-yl)benzene CAS No. 1369835-89-1

2-ethyl-4-iodo-1-(propan-2-yl)benzene

Cat. No.: B6164651
CAS No.: 1369835-89-1
M. Wt: 274.1
InChI Key:
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Description

2-ethyl-4-iodo-1-(propan-2-yl)benzene is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of an iodine atom attached to a benzene ring, which also contains ethyl and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-iodo-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-1-(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-iodo-1-(propan-2-yl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and isopropyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of compounds like 2-ethyl-4-methoxy-1-(propan-2-yl)benzene.

    Oxidation: Formation of 2-ethyl-4-iodo-1-(propan-2-yl)benzoic acid.

    Reduction: Formation of 2-ethyl-1-(propan-2-yl)benzene.

Scientific Research Applications

2-ethyl-4-iodo-1-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-4-iodo-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include the activation of specific enzymes and receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-iodo-2-(propan-2-yl)benzene
  • 2-iodo-1-(propan-2-yl)benzene
  • 4-iodo-1-(propan-2-yl)benzene

Uniqueness

2-ethyl-4-iodo-1-(propan-2-yl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both ethyl and isopropyl groups, along with the iodine atom, provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

CAS No.

1369835-89-1

Molecular Formula

C11H15I

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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